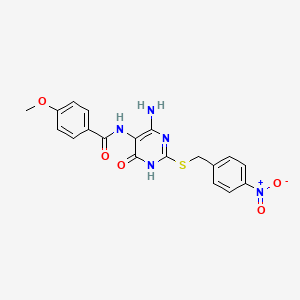

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and enzyme prodrug therapy. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions, chlorination, and the use of intermediates. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was prepared through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly including the use of thiol-containing intermediates and nitrobenzyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of a related compound was found to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with experimental values . This indicates that a detailed molecular structure analysis of the compound would likely involve similar computational and experimental methods to determine its geometry and electronic properties.

Chemical Reactions Analysis

Compounds with nitrobenzyl groups have been shown to undergo reductive chemistry, which is relevant for their biological activity. For example, the reduction of nitro groups to amines or hydroxylamines in the presence of reducing agents is a key step in the activation of prodrugs . The compound , with a nitrobenzyl moiety, may similarly undergo reductive transformations that could be relevant for its potential as a prodrug.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of nitroso groups and their interaction with reducing agents can affect the stability and reactivity of the compounds . The compound , with both nitrobenzyl and methoxybenzamide groups, would likely have unique properties that could be studied through experimental assays and computational predictions.

Aplicaciones Científicas De Investigación

Bioactivation and DNA Interstrand Crosslinking

Research highlights the bioactivation of related compounds, demonstrating their transformation into cytotoxic agents capable of inducing DNA-DNA interstrand crosslinks. This process is facilitated by enzymes like DT diaphorase, revealing a mechanism where the activated form of the compound interacts with cellular components to exert cytotoxic effects, particularly targeting tumor cells through selective cytotoxicity (Knox et al., 1991).

Enzymatic Reduction and Cytotoxicity

Studies on the enzymatic reduction of nitro groups in similar compounds to amine or hydroxylamine derivatives have shown that this transformation is crucial for their cytotoxicity. The reduction process, often oxygen-inhibited, suggests a pathway for selective toxicity in hypoxic tumor cells, pointing towards the therapeutic potential of such compounds in targeting cancer cells (Palmer et al., 1995).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The compound's derivatives have been evaluated as prodrugs in GDEPT, where specific enzymes activate the prodrug within the tumor environment, leading to targeted cytotoxicity. This approach underlines the potential of such compounds in cancer therapy, offering a strategy to minimize side effects and enhance therapeutic efficacy through localized activation (Hay et al., 2003).

Antihistaminic Action and Molecular Geometry

Further research extends to the synthesis and evaluation of compounds for their antihistaminic actions, demonstrating the versatility of these chemical structures in different therapeutic areas. Theoretical studies on molecular geometry and reactivity offer insights into the pharmacological potential of the compound and its derivatives (Genç et al., 2013).

Nitroreductase Enzyme Activation

Identification of nitroreductase enzymes capable of activating similar compounds to cytotoxic metabolites underscores the significance of enzymatic interaction in the drug's mechanism of action. This activation pathway opens avenues for designing enzyme-directed cancer therapies, leveraging the compound's bioreductive activation for therapeutic advantage (Knox et al., 1988).

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5S/c1-29-14-8-4-12(5-9-14)17(25)21-15-16(20)22-19(23-18(15)26)30-10-11-2-6-13(7-3-11)24(27)28/h2-9H,10H2,1H3,(H,21,25)(H3,20,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYNPPGABINLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)